Ethyl 3-(2-chloro-6-fluorobenzamido)benzofuran-2-carboxylate
Description
Ethyl 3-(2-chloro-6-fluorobenzamido)benzofuran-2-carboxylate is a benzofuran-derived small molecule featuring a 2-chloro-6-fluorobenzamido substituent at the 3-position of the benzofuran core and an ethyl ester group at the 2-position. Benzofuran derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
ethyl 3-[(2-chloro-6-fluorobenzoyl)amino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFNO4/c1-2-24-18(23)16-15(10-6-3-4-9-13(10)25-16)21-17(22)14-11(19)7-5-8-12(14)20/h3-9H,2H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISTZPVFAGLHOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-chloro-6-fluorobenzamido)benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and ethyl bromoacetate, in the presence of a base like sodium carbonate.
Introduction of Benzamide Moiety: The benzamide moiety can be introduced by reacting the benzofuran core with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-chloro-6-fluorobenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzamide moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzofuran ring and the ester group.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, can facilitate hydrolysis.
Major Products Formed
Substitution: Products with different substituents replacing the chloro or fluoro groups.
Oxidation: Oxidized derivatives of the benzofuran ring.
Reduction: Reduced forms of the ester or amide groups.
Hydrolysis: The corresponding carboxylic acid and ethanol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-chloro-6-fluorobenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in cellular processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Pathways: Interfering with signaling pathways that regulate cell growth, proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and structurally related benzofuran derivatives:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: The target compound’s 2-chloro-6-fluorobenzamido group introduces strong electron-withdrawing effects, which may enhance binding to enzymes or receptors compared to analogs with methoxy (e.g., compound 22 in ) or piperazinyl groups (e.g., ).
Synthetic Routes: The target compound likely follows a multi-step synthesis akin to and : starting with ethyl benzofuran-2-carboxylate, followed by hydrazide formation (80% yield in ), and subsequent coupling with 2-chloro-6-fluorobenzoyl chloride. Purification methods (e.g., silica chromatography, recrystallization in ethanol) are consistent across analogs .
Biological Activities :
- While the target’s activity is unspecified, anti-HIV and antitumor activities are reported for analogs with nitroimidazole (compound 22 , ) and triazine moieties (compound 4b , ).
- Urease inhibition is prominent in benzofuran carbohydrazide derivatives (), suggesting the target’s benzamido group may similarly interact with enzyme active sites.
Crystallography and Characterization :
Biological Activity
Ethyl 3-(2-chloro-6-fluorobenzamido)benzofuran-2-carboxylate is a synthetic organic compound belonging to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound features a benzofuran core fused with a benzamide moiety, characterized by the presence of chloro and fluoro substituents. The IUPAC name for this compound is ethyl 3-[(2-chloro-6-fluorobenzoyl)amino]-1-benzofuran-2-carboxylate, and it has the following chemical structure:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₃ClFNO₄ |
| Molecular Weight | 353.75 g/mol |
| CAS Number | 887888-33-7 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzofuran Core : Synthesized through cyclization of 2-hydroxybenzaldehyde and ethyl bromoacetate in the presence of sodium carbonate.
- Introduction of Benzamide Moiety : Reacting the benzofuran core with 2-chloro-6-fluorobenzoyl chloride using triethylamine as a base.
- Esterification : Final step involves esterification of the carboxylic acid group with ethanol using sulfuric acid as a catalyst.
These synthetic routes allow for the production of the compound in a laboratory setting, facilitating further biological testing.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzofuran carboxylic acids have been shown to act as selective adenosine A₂A receptor antagonists, which can influence tumor growth and proliferation .
Anti-inflammatory Effects
Benzofuran derivatives are known for their anti-inflammatory properties. The presence of halogen substituents, such as chlorine and fluorine, may enhance these effects by modulating receptor interactions or inhibiting inflammatory pathways .
Case Studies and Research Findings
- Cytotoxic Activity : A study on various benzofuran derivatives demonstrated that certain compounds exhibit cytotoxic effects against cancer cell lines, suggesting potential therapeutic applications for this compound .
- Receptor Interaction Studies : Investigations into the interaction of similar compounds with adenosine receptors have provided insights into their mechanism of action, highlighting their potential as therapeutic agents in oncology and inflammatory diseases .
- Synthetic Analogues : Various analogues of benzofuran derivatives have been synthesized and tested for biological activity, revealing promising results in terms of efficacy against specific cancer types and inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
